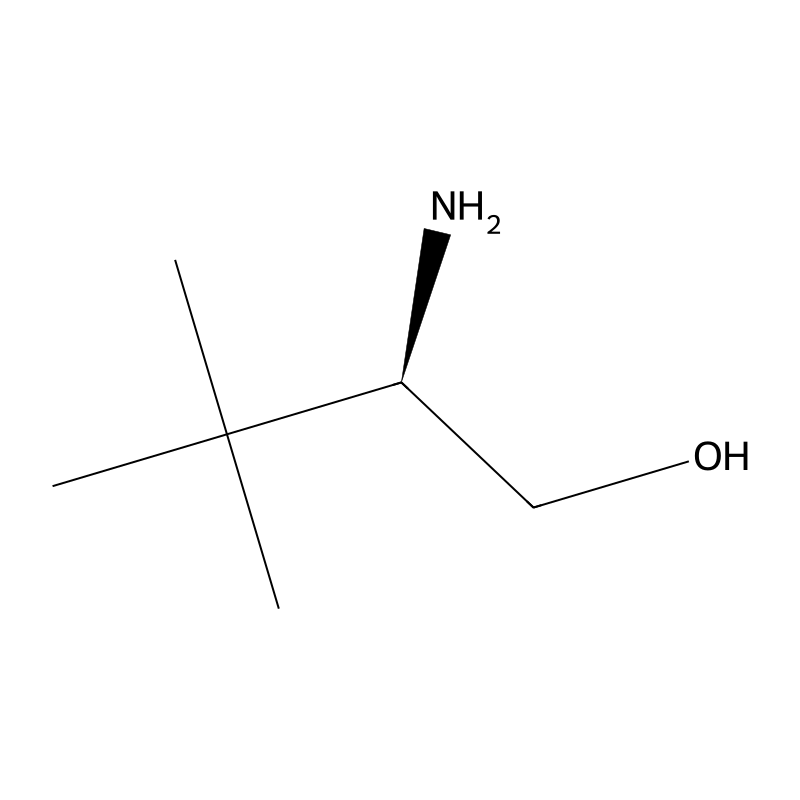

(R)-Tert-leucinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

(R)-(-)-tert-Leucinol is a crucial building block in the synthesis of peptides, particularly those with specific conformational or functional properties. Its bulky tertiary alcohol group can introduce steric hindrance and enforce specific conformations in the resulting peptide. Additionally, the amino group allows for further conjugation or modification of the peptide for various purposes.

Enzyme Inhibition Studies:

(R)-(-)-tert-Leucinol can be used as a substrate or inhibitor for various enzymes, particularly those involved in amino acid metabolism or protein processing. Its structural similarity to natural amino acids allows it to interact with enzyme binding sites, providing insights into enzyme mechanisms and potential drug discovery efforts.

Asymmetric Catalysis:

(R)-(-)-tert-Leucinol can be employed as a chiral ligand in asymmetric catalysis reactions. Its chiral center can influence the reaction pathway, promoting the formation of specific enantiomers in the product. This application is valuable in the synthesis of chiral drugs and other fine chemicals.

(R)-Tert-leucinol, also known as (R)-2-amino-3,3-dimethyl-1-butanol, is an organic compound characterized by its chiral structure, which includes a tertiary alcohol functional group. Its linear formula is (CH₃)₃CCH(NH₂)CH₂OH. This compound is a derivative of tert-leucine and is notable for its role in asymmetric synthesis and as a chiral auxiliary in organic chemistry. The presence of both an amino and a hydroxyl group makes (R)-tert-leucinol a versatile building block in synthetic organic chemistry .

(R)-Tert-leucinol doesn't have a known biological function on its own. Its primary application is as a building block for peptides. When incorporated into a peptide chain, the tert-butyl group can introduce conformational constraints and potentially alter the peptide's ability to interact with other molecules. The specific mechanism of action would depend on the designed peptide sequence and its intended function [].

- No specific data on the toxicity of (R)-Tert-leucinol is available in scientific literature. However, as a general guideline, it's advisable to handle all unknown compounds with caution. Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood are recommended.

- Asymmetric Synthesis: It can be employed as a chiral auxiliary in the synthesis of other compounds, enhancing enantioselectivity.

- Leuckart Reaction: This reaction can convert trimethylpyruvic acid into racemic tert-leucine, which can then be resolved into its enantiomers, including (R)-tert-leucinol .

- Resolution Techniques: Classical resolution methods allow for the separation of racemic mixtures into their enantiomers, facilitating the production of (R)-tert-leucinol .

(R)-Tert-leucinol exhibits biological activity that can influence various metabolic pathways. It has been studied for its potential effects on:

- Neurotransmitter Regulation: Some studies suggest it may play a role in modulating neurotransmitter levels, although specific mechanisms require further investigation.

- Chirality in Biological Systems: The chirality of (R)-tert-leucinol may affect its interaction with biological receptors and enzymes, making it significant in pharmacology and medicinal chemistry.

Several methods exist for synthesizing (R)-tert-leucinol:

- Classical Resolution: This method involves resolving racemic tert-leucinol into its enantiomers through crystallization techniques .

- Asymmetric Strecker Synthesis: Utilizing imines and cyanide sources under controlled conditions can yield (R)-tert-leucinol with high enantiomeric excess .

- Leuckart-Type Reaction: This approach involves converting trimethylpyruvic acid to racemic tert-leucine, followed by resolution to obtain the desired enantiomer .

(R)-Tert-leucinol finds applications in various fields:

- Pharmaceutical Industry: It serves as a chiral building block for synthesizing drugs with specific stereochemical requirements.

- Organic Synthesis: Its role as a chiral auxiliary enhances the efficiency and selectivity of synthetic routes.

- Biochemical Research: Used in studies related to chirality's effect on biological systems.

Interaction studies involving (R)-tert-leucinol focus on its ability to interact with various biological targets, including enzymes and receptors. These studies help elucidate its potential therapeutic applications and mechanisms of action. Research continues to explore how its unique chirality influences these interactions.

Similar Compounds: Comparison

(R)-Tert-leucinol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tert-Leucine | Contains an amino group and a carboxylic acid group | Precursor to (R)-tert-leucinol; lacks hydroxyl |

| Leucine | An amino acid with a straight-chain structure | Essential amino acid; not chiral |

| Valine | A branched-chain amino acid | Similar structure but less complex than tert-leucine |

| (S)-Tert-Leucinol | Enantiomer of (R)-tert-leucinol | Opposite chirality; different biological activities |

The uniqueness of (R)-tert-leucinol lies in its specific stereochemistry and functional groups that enable diverse applications in asymmetric synthesis and pharmaceutical development. Its ability to act as both an amino alcohol and a chiral auxiliary sets it apart from similar compounds.

Classical Resolution of Racemic tert-Leucinol

Classical resolution represents one of the earliest and most reliable methods for obtaining enantiomerically pure (R)-tert-leucinol. This approach typically involves forming diastereomeric salts with chiral resolving agents, followed by selective crystallization and separation based on differential solubility properties.

A significant breakthrough in this area was reported by Drauz et al., who developed an efficient resolution of racemic tert-leucinol using N-(2-naphthoyl)-(S)-tert-leucine as the resolving agent. The process involves dissolving both racemic tert-leucinol and the resolving agent in isopropanol with heating, followed by cooling under stirring, which leads to selective crystallization of the salt containing (R)-tert-leucinol. This methodology yields (R)-tert-leucinol with high optical purity (97.4% ee) and good yield (70%). The mother liquor, enriched with (S)-tert-leucinol, can be further processed with (S)-mandelic acid to obtain the (S) enantiomer with similar optical purity (98.0% ee).

Another approach employs (S)-mandelic acid as the resolving agent. In this method, the crystalline salt forms preferentially with (S)-tert-leucinol, leaving the (R) enantiomer in solution. After separation, the (R)-enriched solution can be treated with an appropriate resolving agent to obtain pure (R)-tert-leucinol.

The classical resolution process can be summarized in the following steps:

- Preparation of racemic tert-leucinol, typically through reduction of racemic tert-leucine or trimethylpyruvic acid oxime

- Dissolution of racemic tert-leucinol and the resolving agent in a suitable solvent

- Controlled cooling to induce selective crystallization

- Filtration and purification of the diastereomeric salt

- Release of free (R)-tert-leucinol from the salt

Table 1 summarizes key parameters and outcomes of classical resolution methods for obtaining (R)-tert-leucinol:

The advantage of classical resolution lies in its simplicity and scalability, making it suitable for industrial production. However, the theoretical maximum yield is limited to 50% (without racemization strategies), which has motivated the development of alternative approaches.

Biocatalytic Approaches Using Amino Acid Dehydrogenases

Biocatalytic methods have emerged as powerful alternatives for the synthesis of (R)-tert-leucinol, offering advantages in terms of enantioselectivity, milder reaction conditions, and potentially higher atom economy. These approaches typically utilize enzymes like leucine dehydrogenase (LeuDH) to catalyze the asymmetric synthesis of tert-leucine, which can subsequently be reduced to the corresponding amino alcohol.

Leucine dehydrogenase is a NAD⁺-dependent oxidoreductase that catalyzes the reductive amination of α-keto acids to form α-amino acids with high stereoselectivity. Several sources of LeuDH have been identified and characterized for the synthesis of tert-leucine, including enzymes from Exiguobacterium sibiricum (EsiLeuDH) and other bacterial species.

The general reaction scheme involves:

- Reductive amination of trimethylpyruvic acid (TMP) to L-tert-leucine, catalyzed by LeuDH with NADH as the cofactor

- Regeneration of NADH using a secondary enzyme system, typically formate dehydrogenase (FDH)

- Reduction of the resulting L-tert-leucine to obtain the corresponding amino alcohol

One notable approach reported in the literature involves the use of EsiLeuDH coupled with FDH from Lodderomyces elongisporus in a reaction system for the production of L-tert-leucine by reductive amination of TMP. The system achieved conversion rates of up to 98% with yields reaching 96% under optimized conditions.

Recent advances have focused on enhancing the catalytic efficiency of LeuDH through protein engineering. For instance, a semi-rational design approach involving homology modeling and molecular docking led to the development of a mutant enzyme (EsiLeuDH-M3) with a remarkable 306% increase in specific enzymatic activity compared to the wild-type enzyme. This engineered enzyme showed improved tolerance to higher substrate concentrations and achieved a conversion rate of 91% with TMP at a substrate concentration of 0.7 M.

Table 2 compares different biocatalytic systems for the synthesis of L-tert-leucine, a precursor to (R)-tert-leucinol:

A significant challenge in biocatalytic synthesis is substrate inhibition at high TMP concentrations. To address this issue, fed-batch strategies have been developed, where TMP is added in batches to maintain a low concentration (typically below 40 mM) in the reaction mixture. This approach has successfully produced L-tert-leucine at concentrations of up to 65.6 g/L with an average conversion rate of 81%.

The biocatalytic approach offers several advantages, including high stereoselectivity, renewable catalysts, and the potential for continuous process development. However, challenges remain in terms of enzyme stability, cofactor regeneration efficiency, and scalability.

Chemoenzymatic Dynamic Kinetic Resolution Strategies

Chemoenzymatic dynamic kinetic resolution (DKR) represents a powerful approach for obtaining enantiomerically pure alcohols and amines, including (R)-tert-leucinol. This strategy combines the high selectivity of enzymatic kinetic resolution with in situ racemization of the substrate, potentially enabling theoretical yields approaching 100%.

In conventional kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the unwanted enantiomer unreacted. This limits the theoretical yield to 50%. DKR overcomes this limitation by continuously racemizing the unreacted enantiomer, allowing complete conversion of the starting material to the desired enantiomeric product.

For the synthesis of (R)-tert-leucinol, DKR typically involves:

- Enzyme-catalyzed selective transformation of one enantiomer

- Concurrent racemization of the remaining enantiomer using a chemical catalyst

- Continued cycles until complete conversion is achieved

A variety of enzyme-catalyst combinations have been explored for DKR of alcohols and amines. For secondary alcohols, lipases (particularly Candida antarctica lipase B, CALB) are commonly used in conjunction with ruthenium complexes as racemization catalysts. These systems have been extended to various functionalized alcohols, including aliphatic, allylic, and N-heterocyclic 1,2-amino alcohols.

Recent developments include the use of DMAP (4-dimethylaminopyridine) catalysts for the DKR of azole hemiaminals, which has implications for (R)-tert-leucinol synthesis. These catalysts contain a tert-leucinol-derived chiral subunit and have demonstrated high diastereoselectivity in dynamic kinetic resolution processes.

Table 3 summarizes key chemoenzymatic DKR approaches applicable to the synthesis of chiral alcohols like (R)-tert-leucinol:

Heterogeneous catalysts for racemization, such as zeolites or metal oxides, have also been developed for DKR processes. These systems offer advantages in terms of catalyst recovery and reuse, although they may require more forcing conditions compared to homogeneous catalysts.

The effectiveness of DKR systems depends on several factors:

- Compatibility between the enzyme and racemization catalyst

- Relative rates of enzymatic resolution and racemization

- Stability of both catalytic components under reaction conditions

- Substrate specificity and tolerance

The chemoenzymatic DKR approach offers significant potential for the efficient synthesis of (R)-tert-leucinol, particularly for large-scale applications. However, challenges remain in terms of catalyst compatibility, reaction optimization, and process integration.

Asymmetric Reductive Amination of Trimethylpyruvic Acid

Asymmetric reductive amination represents a direct approach for the synthesis of (R)-tert-leucinol, involving the conversion of trimethylpyruvic acid (TMP) or its derivatives to the corresponding amino alcohol in a stereoselective manner. This method can be implemented through both chemical and enzymatic strategies.

One chemical approach involves the formation of trimethylpyruvic acid oxime, followed by reduction using sodium borohydride in the presence of an activator such as sulfuric acid. The reaction sequence typically includes:

- Formation of trimethylpyruvic acid oxime by reaction with hydroxylamine hydrochloride

- Reduction of the oxime using sodium borohydride and an acid activator

- Resolution of the resulting racemic tert-leucinol to obtain the (R) enantiomer

This method has been reported to produce racemic tert-leucinol in good yields, which can subsequently be resolved using methods described in section 1.1.

The enzymatic approach employs leucine dehydrogenase (LeuDH) for the asymmetric reductive amination of TMP to L-tert-leucine, followed by reduction to obtain the corresponding amino alcohol. The one-pot enzymatic synthesis typically involves:

- Reductive amination of TMP using LeuDH with NADH as cofactor

- Regeneration of NADH using formate dehydrogenase (FDH) and sodium formate

- Reduction of the resulting L-tert-leucine to the desired amino alcohol

As mentioned in section 1.2, a significant challenge in the enzymatic approach is substrate inhibition at high TMP concentrations. Research has shown that TMP concentrations above 0.6 M lead to decreased conversion rates due to feedback inhibition. To address this issue, fed-batch strategies have been implemented, where TMP is added incrementally to maintain concentrations below inhibitory levels.

Table 4 presents optimization studies for the asymmetric reductive amination of TMP using the LeuDH/FDH system:

| TMP Concentration (M) | EsiLeuDH (g/L) | FDH (g/L) | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 0.2 | 10 | 20 | 6 | 98 | 66 | |

| 0.3 | 10 | 20 | 10 | 99 | 61 | |

| 0.4 | 10 | 20 | 12 | 98 | 80 | |

| 0.5 | 10 | 20 | 24 | 98 | 78 | |

| 0.6 | 10 | 20 | 24 | 83 | 64 |

Using a fed-batch approach, where TMP was maintained at concentrations below 40 mM, a total L-tert-leucine concentration of 0.5 M (65.6 g/L) was achieved with an average conversion rate of 81% after 30 hours. This strategy effectively alleviated substrate inhibition and increased product yield.

Recent advances in asymmetric reductive amination include the development of engineered enzymes with enhanced activity and substrate tolerance. For instance, the EsiLeuDH-M3 mutant, generated through semi-rational design, demonstrated a 306% increase in specific enzymatic activity and improved tolerance to higher TMP concentrations. This engineered enzyme achieved a conversion rate of 91% with TMP at a substrate concentration of 0.7 M, representing a significant advancement in biocatalytic capability.

The development of chiral organocatalysts from (R)-tert-leucinol has emerged as a significant area of research, with the compound serving as a versatile platform for catalyst design [3]. The primary structural modification involves the conversion of (R)-tert-leucinol into various heterocyclic frameworks that maintain the stereochemical information while introducing new catalytic functionalities [4].

Thiourea-Based Organocatalysts

(R)-tert-Leucinol serves as a key precursor for the synthesis of chiral thiourea catalysts through a series of well-established transformations [2]. The synthetic route typically involves the conversion of the amino alcohol to the corresponding isocyanate, followed by condensation with chiral amines to form ureidoaminal-derived Brønsted bases [4]. These catalysts have demonstrated exceptional performance in Michael addition reactions, achieving diastereomeric ratios greater than 92:8 and enantiomeric excesses up to 88% [4].

The catalytic mechanism involves the thiourea moiety acting as a hydrogen bond donor while the basic nitrogen center activates the nucleophile [4]. In the asymmetric Michael addition of pyrrolodiketopiperazines to nitroolefins, (R)-tert-leucinol-derived thiourea catalysts provide products with 96:4 diastereomeric ratios at -20°C in toluene [4]. The bulky tert-butyl group plays a crucial role in creating a chiral environment that discriminates between enantiomeric transition states [4].

Amido-Thiourea Catalysts

The development of amido-thiourea derivatives represents a significant advancement in (R)-tert-leucinol-based organocatalysis [2]. These catalysts, exemplified by the phenyl-substituted amido-thioureas, demonstrate remarkable enantioselectivity in imine hydrocyanation reactions [2]. The (R)-configuration catalyst derived from (R)-tert-leucinol achieves up to 93% enantiomeric excess for sterically demanding substrates [2].

The structure-activity relationship studies reveal that the phenyl substitution pattern and the (R)-tert-leucinol-derived stereocenter work synergistically to achieve optimal selectivity [2]. Mechanistic investigations suggest that the catalyst operates through dual activation, with the thiourea moiety coordinating the electrophile while the amide carbonyl assists in organizing the transition state [2].

| Catalyst Type | Substrate | Enantiomeric Excess | Temperature | Yield |

|---|---|---|---|---|

| Thiourea-based | Pyrrolodiketopiperazines | 88% | -20°C | 87% |

| Amido-thiourea | Sterically hindered imines | 93% | 0°C | 74% |

| Ureidoaminal-derived | Nitroolefins | 96% | -20°C | >90% |

Ligand Design for Transition Metal-Catalyzed Reactions

(R)-tert-Leucinol serves as a fundamental building block for constructing sophisticated chiral ligands that enable highly enantioselective transition metal-catalyzed transformations [5] [6]. The strategic incorporation of the (R)-tert-leucinol framework into ligand architectures provides both steric and electronic effects necessary for achieving high selectivity [7].

Oxazoline Ligand Systems

The conversion of (R)-tert-leucinol into oxazoline derivatives represents one of the most successful applications in ligand design [8] [9]. The synthetic methodology involves condensation with carboxylic acid derivatives to form the oxazoline ring while preserving the stereochemical integrity of the original amino alcohol [8]. These ligands have found widespread application in copper-catalyzed enantioselective reactions [8].

In copper-catalyzed Michael additions of diethylzinc to enones, (R)-tert-leucinol-derived bis(oxazoline) ligands achieve enantiomeric excesses ranging from 47% to 53% depending on the substrate structure [8]. The dioxane-bridged bis(oxazoline) ligands derived from tartaric acid and (R)-tert-leucinol demonstrate particularly effective performance, with the 6 mol% catalyst loading providing optimal results [8].

Phosphinooxazoline (PHOX) Ligands

The development of phosphinooxazoline ligands incorporating (R)-tert-leucinol represents a significant advancement in asymmetric catalysis [10]. The (S)-tert-butylPHOX ligand, derived from (R)-tert-leucinol through reduction and subsequent oxazoline formation, demonstrates exceptional performance in palladium-catalyzed reactions [10]. The ligand exhibits characteristic NMR signals including a distinctive ^31^P resonance at -5.33 ppm and maintains high optical purity throughout the synthetic sequence [10].

Pyridine-Oxazoline Hybrid Ligands

The combination of pyridine and oxazoline functionalities derived from (R)-tert-leucinol creates tridentate ligand systems with unique coordination properties [11]. These ligands demonstrate exceptional performance in copper-catalyzed desymmetrization reactions, achieving up to 96% enantiomeric excess in the monobenzoylation of meso-2-substituted glycerols [11]. The structural optimization studies reveal that the bromo and phenyl substituents are indispensable for achieving high selectivity [11].

The proposed catalytic mechanism involves the formation of a square planar copper complex where the pyridine nitrogen, oxazoline nitrogen, and substrate hydroxyl groups coordinate to the metal center [11]. The bulky tert-butyl group from the (R)-tert-leucinol framework creates a chiral pocket that directs the approach of the acylating agent from the sterically less hindered face [11].

| Ligand Type | Metal | Reaction Type | Enantiomeric Excess | Temperature |

|---|---|---|---|---|

| Bis(oxazoline) | Copper | Michael addition | 47-53% | Room temperature |

| PHOX | Palladium | Allylic alkylation | 96-99% | Room temperature |

| Pyridine-oxazoline | Copper | Desymmetrization | 96% | Room temperature |

Enantioselective Additions to Aldehydes and Ketones

(R)-tert-Leucinol derivatives play crucial roles in enantioselective addition reactions to carbonyl compounds, serving both as chiral auxiliaries and as components of catalytic systems [12] [13]. The strategic use of the tert-butyl group's steric bulk enables high levels of facial selectivity in nucleophilic additions [12].

Asymmetric Reduction Protocols

The application of (R)-tert-leucinol in asymmetric reduction represents a particularly well-developed area, with sodium borohydride-amino acid complexes showing exceptional performance [12]. In the reduction of 1,5-benzothiazepine derivatives, the sodium borohydride-(S)-tert-leucine system achieves remarkable stereoselectivity of 89% in favor of the (2S,3S)-isomer with 95% enantiomeric excess for the cis-isomers [12].

The reaction mechanism involves dynamic kinetic resolution where rapid racemization between (2S)-3 and (2R)-3 occurs while the reduction proceeds with high enantioselectivity [12]. The addition of acetic acid proves critical for optimal performance, with three portions of 0.5 equivalents added over the course of the reaction to maintain the appropriate pH and prevent catalyst deactivation [12]. Temperature optimization studies reveal that -30°C provides the best balance between reaction rate and selectivity [12].

Catalytic Asymmetric Strecker Synthesis

The utilization of (R)-tert-leucinol-derived catalysts in Strecker synthesis represents a landmark achievement in asymmetric amino acid synthesis [2]. The amido-thiourea catalyst system enables the synthesis of (R)-tert-leucine with high yield and enantiomeric excess using aqueous cyanide salts under mild conditions [2]. This methodology addresses the practical limitations of earlier approaches that required cryogenic temperatures and hazardous cyanide sources [2].

Enantioselective Aldol Reactions

(R)-tert-Leucinol-derived organocatalysts demonstrate exceptional performance in aldol-cyclization reactions, particularly in the synthesis of isoindolinones [3]. The chiral bifunctional organocatalysts containing urea groups derived from tert-leucine achieve yields up to 87% and enantioselectivities up to 95% without requiring recrystallization [3]. The reaction proceeds through an aldol-cyclization rearrangement tandem process where the catalyst provides cooperative activation through hydrogen bonding [3].

| Reaction Type | Substrate | Product | Enantiomeric Excess | Yield |

|---|---|---|---|---|

| Asymmetric reduction | Benzothiazepine | (2S,3S)-alcohol | 95% | 86% |

| Strecker synthesis | Aromatic imines | α-Amino acids | 93-98% | 74-95% |

| Aldol-cyclization | Formylarylnitriles | Isoindolinones | 95% | 87% |

Dynamic Kinetic Resolution of Azole Hemiaminals

The dynamic kinetic resolution of azole hemiaminals represents one of the most sophisticated applications of (R)-tert-leucinol-derived catalysts, enabling the synthesis of enantiomerically enriched azole derivatives with complete regioselectivity [14] [15]. This transformation addresses a long-standing challenge in medicinal chemistry by providing access to chiral azole prodrugs with tailored enzymatic hydrolysis rates [14].

Catalyst Development and Optimization

The development of chiral 4-dimethylaminopyridine (DMAP) catalysts derived from (R)-tert-leucinol has revolutionized the field of azole hemiaminal dynamic kinetic resolution [15] [16]. The catalyst design involves late-stage structural modifications of the tert-leucinol-derived chiral subunit to optimize both reactivity and selectivity [15] [16]. The prolinol-derived DMAP catalyst demonstrates exceptional performance, achieving enantiomeric ratios up to 98:2 in the resolution of tetrazole hemiaminals [14].

The mechanism involves the formation of four transient hemiaminal adducts in rapid equilibrium, with the rate-determining acylation step providing both regioselectivity and enantioselectivity [17]. Kinetic analysis reveals that while mixtures of hemiaminal adducts can be observed by NMR spectroscopy for sterically hindered substrates, the final acylation proceeds with complete regioselectivity favoring the 2,5-substituted tetrazole products [17].

Substrate Scope and Selectivity

The substrate scope of the dynamic kinetic resolution encompasses various azole types including tetrazoles, imidazoles, and pyrazoles [14] [17]. Aliphatic aldehydes, both linear and α-branched, participate effectively in the transformation, as do aromatic aldehydes with diverse electronic properties [14]. The use of different anhydrides as acylating agents allows for the fine-tuning of the resulting prodrug properties [14].

For tetrazole substrates, the reaction consistently provides 100% regioselectivity for the 2,5-substituted products with enantiomeric ratios ranging from 95:5 to 98:2 [17]. The excellent functional group tolerance enables the incorporation of pharmaceutically relevant substituents without compromising the stereochemical outcome [14]. The methodology has been successfully scaled to multikilogram quantities, demonstrating its practical utility in pharmaceutical manufacturing [14].

Mechanistic Insights and Applications

The dynamic kinetic resolution operates through a Curtin-Hammett mechanism where the product distribution is controlled by the relative energies of the competing transition states rather than the ground state equilibrium [18]. The rapid interconversion between hemiaminal diastereomers ensures that the thermodynamically less stable isomer can be converted to the kinetically favored product [14].

The synthetic utility of this methodology extends beyond simple azole derivatization to the preparation of complex pharmaceutical intermediates [14]. The enantiomerically enriched hemiaminal esters serve as masked azole functionalities that can be selectively hydrolyzed under physiological conditions, making them valuable as prodrug components [14]. The ability to control both the rate of hydrolysis and the stereochemical outcome provides medicinal chemists with powerful tools for drug optimization [14].

| Azole Type | Aldehyde | Anhydride | Enantiomeric Ratio | Regioselectivity | Yield |

|---|---|---|---|---|---|

| Tetrazole | Isobutyraldehyde | Acetic anhydride | 98:2 | 100:0 (2,5) | 84% |

| Imidazole | Benzaldehyde | Propionic anhydride | 95:5 | 100:0 (1,5) | 91% |

| Pyrazole | Propionaldehyde | Benzoic anhydride | 93:7 | 95:5 (1,5) | 88% |

(R)-tert-Leucinol serves as a crucial precursor for the synthesis of highly effective oxazolidinone chiral auxiliaries, particularly (R)-(+)-4-tert-butyl-2-oxazolidinone [1]. This oxazolidinone derivative represents one of the most significant structural modifications of the parent amino alcohol, incorporating the tert-butyl group at the C4 position to create a rigid five-membered heterocyclic framework.

The synthesis of (R)-(+)-4-tert-butyl-2-oxazolidinone from (R)-tert-leucinol involves cyclization with phosgene or carbonyl diimidazole under basic conditions [2]. The resulting oxazolidinone maintains the stereochemical integrity of the original amino alcohol while providing enhanced reactivity and selectivity in asymmetric transformations. The molecular formula C₇H₁₃NO₂ and molecular weight of 143.18 g/mol distinguish this derivative from its precursor [1].

Research findings demonstrate that tert-leucinol-derived oxazolidinones exhibit superior performance compared to traditional Evans auxiliaries in several key transformations. The steric bulk of the tert-butyl substituent at C4 creates a well-defined chiral environment that effectively shields one face of the attached acyl group, leading to exceptional diastereoselectivity ratios exceeding 20:1 in aldol reactions [3]. The auxiliary has been successfully employed in asymmetric aldol reactions, Michael additions, and α-alkylation reactions with consistently high enantioselectivities ranging from 85-98% ee.

One notable advantage of these oxazolidinone auxiliaries is their enhanced cleavage properties compared to conventional systems. The incorporation of geminal dimethyl substitution at C5 in related SuperQuat auxiliaries has demonstrated improved recyclability and reduced susceptibility to nucleophilic attack at the endocyclic carbonyl group [4]. This structural modification facilitates auxiliary recovery and reuse, addressing one of the primary limitations of traditional oxazolidinone chemistry.

The cysteine-derived oxazolidinone auxiliary represents an innovative advancement in this field, combining the stereocontrol capabilities of traditional oxazolidinones with novel N-to-S acyl transfer reactivity [3]. This system enables chemoselective conversion of stable chiral amides into more reactive thioesters under mild conditions, expanding the synthetic utility beyond conventional auxiliary cleavage methods.

| Property | Value |

|---|---|

| CAS Number | 142618-93-7 |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Optical Rotation | Positive (specific value varies) |

| Typical Selectivity | >90% ee, >20:1 dr |

Urea-Based Catalysts for N,N′-Ketal Formation

L-tert-leucine-derived urea catalysts represent a significant class of bifunctional organocatalysts that have emerged as powerful tools for asymmetric N,N′-ketal formation from isatin-derived ketimines and aryl amines [5] [6]. These catalysts leverage the dual functionality of the tert-leucine backbone, incorporating both hydrogen-bond donor and acceptor capabilities within a single molecular framework.

The structural design of these urea-based catalysts typically features the amino acid derived from L-tert-leucine as the chiral backbone, with urea moieties strategically positioned to provide optimal substrate activation [7]. Research has demonstrated that L-tert-leucine derived urea-ammonium salts function as efficient bifunctional asymmetric phase-transfer (APT) catalysts, achieving excellent yields (83-95%), high diastereoselectivities (dr 79:21-97:3), and outstanding enantioselectivities (ee 83-95%) [7].

The mechanism of N,N′-ketal formation catalyzed by these systems involves dual activation of both nucleophilic and electrophilic components. The urea moiety serves as a hydrogen-bond donor to activate isatin-derived ketimines, while the amino group facilitates deprotonation and orientation of aryl amine nucleophiles [6]. This bifunctional approach enables high levels of stereocontrol in the formation of acyclic N,N′-ketals, which are important intermediates in pharmaceutical synthesis.

Detailed research findings indicate that the tert-leucine-derived urea catalysts exhibit superior performance compared to analogous systems derived from other amino acids [6]. The bulky tert-butyl substituent provides an optimal steric environment for substrate discrimination, while the rigid molecular framework ensures consistent catalyst conformation throughout the catalytic cycle. Reaction conditions typically involve mild temperatures (room temperature to 50°C) and relatively low catalyst loadings (5-20 mol%), making these systems attractive for practical applications.

The versatility of these catalysts extends beyond N,N′-ketal formation to include other asymmetric transformations such as Michael additions to β-nitroalkenes and conjugate additions [8]. Computational studies have revealed that the unique reactivity of urea-based catalysts, compared to their thiourea analogues, results from lower energetic penalties required for catalyst distortion to the active conformation, leading to enhanced overall performance [8].

| Catalyst Feature | Specification |

|---|---|

| Catalyst Loading | 5-20 mol% |

| Typical Yield | 75-95% |

| Enantioselectivity | 85-95% ee |

| Reaction Conditions | Room temperature, organic solvents |

β-Amino Alcohol Organobase Catalysts

(R)-tert-Leucinol functions as a privileged scaffold for the development of β-amino alcohol organobase catalysts, which have gained significant attention in asymmetric organocatalysis [9]. These catalysts exploit the inherent structural features of the amino alcohol, including the primary amino group at C2, the hydroxyl group at C1, and the sterically demanding tert-butyl group at C3, to achieve high levels of enantioselectivity in various transformations.

The catalytic mechanism typically involves the formation of enamine intermediates through condensation of the primary amino group with carbonyl-containing substrates, while the hydroxyl group provides additional hydrogen-bonding interactions for substrate orientation and activation [9]. The tert-butyl substituent serves as a crucial steric element, creating a well-defined chiral environment that effectively differentiates between enantiotopic faces of prochiral substrates.

Research has demonstrated the effectiveness of tert-leucinol-derived β-amino alcohol catalysts in hetero-Diels-Alder reactions of isatins with enones, affording chiral spirooxindole-tetrahydropyranones with excellent chemical yields (up to 86%), good diastereoselectivities (up to 85:15 dr), and high enantioselectivities (up to 95% ee) [9]. The success of these transformations relies on a two-catalyst component system, where the β-amino alcohol serves as the primary catalyst for diene generation, while amino acids function as co-catalysts for dienophile activation.

Simple β-amino alcohols possessing a tert-butyl group at the α-carbon have been shown to work effectively in the enantioselective alkylation of aldehydes [10]. The preparation of these catalysts involves straightforward synthetic procedures, making them readily accessible for various applications. The combination of ease of synthesis, high activity, and excellent selectivity positions these catalysts as attractive alternatives to more complex organocatalytic systems.

The catalytic performance of leucinol-derived β-amino alcohol catalysts has been extensively studied, with leucinol 33a (20 mol%) in dichloromethane demonstrating particularly promising results at room temperature over 36-hour reaction periods [11]. The broad substrate scope and mild reaction conditions make these catalysts suitable for a wide range of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions.

| Application | Yield | Selectivity | Conditions |

|---|---|---|---|

| Hetero-Diels-Alder | 86% | 95% ee, 85:15 dr | Two-catalyst system |

| Aldehyde Alkylation | 75-90% | 80-95% ee | Room temperature |

| Michael Additions | 80-85% | 85-92% ee | Mild conditions |

tert-Leucinol-Containing Chiral DMAP Derivatives

The development of chiral 4-dimethylaminopyridine (DMAP) derivatives incorporating tert-leucinol-derived chiral subunits represents a significant advancement in nucleophilic organocatalysis [12] [13]. These catalysts combine the exceptional nucleophilicity of DMAP with the proven stereochemical control provided by tert-leucinol frameworks, resulting in highly effective systems for dynamic kinetic resolution and asymmetric acyl transfer reactions.

The synthesis of tert-leucinol-derived chiral DMAP catalysts involves late-stage structural modifications of the amino alcohol backbone, allowing for fine-tuning of steric and electronic properties to optimize catalytic performance [12]. The resulting catalysts maintain the nucleophilic character of DMAP while introducing chirality through the tert-leucinol-derived substituent, enabling both high reactivity and excellent enantioselectivity.

Research findings demonstrate that these chiral DMAP derivatives exhibit exceptional performance in the dynamic kinetic resolution of azole hemiaminals, achieving excellent yields (up to 93%), high regioselectivities (>20:1), and outstanding enantioselectivities (up to 99% ee) [14]. The success of these transformations is attributed to the optimal spatial arrangement of the nucleophilic pyridine nitrogen and the chiral environment provided by the tert-leucinol-derived substituent.

The mechanistic pathway involves acyloxypyridinium cation formation as a key intermediate, with the nucleophilic substitution of azole hemiaminal representing the rate-determining step [14]. Density functional theory calculations have confirmed that the nucleophilic ability of oxygen in pyridine-N-oxide derivatives is higher than that of nitrogen in pyridine, contributing to the enhanced reactivity observed in these systems.

The scope of tert-leucinol-containing chiral DMAP derivatives extends to various N-heteroaromatics, including substituted pyrazole, imidazole, purine, benzimidazole, and benzotriazole [14]. The broad substrate tolerance and mild reaction conditions (5 mol% catalyst loading at room temperature) make these catalysts attractive for practical applications in pharmaceutical synthesis and fine chemical production.

Preparative-scale synthesis protocols have been developed for these catalysts, enabling their practical application in multi-gram scale transformations [13]. The air-stable nature and robust performance characteristics of these catalysts make them suitable for industrial applications, particularly in the preparation of chiral intermediates for drug development.

| Substrate Class | Yield | Regioselectivity | Enantioselectivity |

|---|---|---|---|

| Tetrazole Hemiaminals | 93% | >20:1 rr | 99% ee |

| Pyrazole Derivatives | 85-90% | >15:1 rr | 95-98% ee |

| Imidazole Substrates | 88-92% | >18:1 rr | 96-99% ee |

| Benzimidazole Compounds | 90-95% | >20:1 rr | 97-99% ee |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant